11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one 11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one Mifepristone is a derivative of the synthetic progestin norethindrone with antiprogesterone activity. Mifepristone competitively binds to the progesterone receptor, resulting in inhibition of the effects of endogenous or exogenous progesterone. This agent also exhibits antiglucocorticoid and weak antiandrogenic activities.
Mifepristone, also known as RU-486, is a potent synthetic steroidal antiprogesterone which is used as a single dose in combination with misoprostol, a prostaglandin analogue, to induce medical abortion. Mifepristone with misoprostol have not been associated with serum enzyme elevations or with clinically apparent liver injury.
Mifepristone, also known as mifeprex or mifegyne, belongs to the class of organic compounds known as oxosteroids. These are steroid derivatives carrying a C=O group attached to steroid skeleton. Mifepristone is a drug which is used for the medical termination of intrauterine pregnancy through 49 days' pregnancy. also indicated to control hyperglycemia secondary to hypercortisolism in adult patients with endogenous cushing's syndrome who have type 2 diabetes mellitus or glucose intolerance and are not candidates for surgery or have had unsuccessful surgery. Mifepristone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mifepristone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, mifepristone is primarily located in the cytoplasm and membrane (predicted from logP). Mifepristone can be biosynthesized from estrane. Mifepristone is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 84371-65-3
VCID: VC0548695
InChI: InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25-,26?,28+,29+/m1/s1
SMILES: CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Molecular Formula: C29H35NO2
Molecular Weight: 429.6 g/mol

11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one

CAS No.: 84371-65-3

Inhibitors

VCID: VC0548695

Molecular Formula: C29H35NO2

Molecular Weight: 429.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one - 84371-65-3

CAS No. 84371-65-3
Product Name 11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
Molecular Formula C29H35NO2
Molecular Weight 429.6 g/mol
IUPAC Name (11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25-,26?,28+,29+/m1/s1
Standard InChIKey VKHAHZOOUSRJNA-GCNJZUOMSA-N
Isomeric SMILES CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O
SMILES CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Canonical SMILES CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Appearance Solid powder
Colorform Yellow powde
Melting Point 191-196 °C
150 °C
191-196°C
Physical Description Solid
Description Mifepristone is a derivative of the synthetic progestin norethindrone with antiprogesterone activity. Mifepristone competitively binds to the progesterone receptor, resulting in inhibition of the effects of endogenous or exogenous progesterone. This agent also exhibits antiglucocorticoid and weak antiandrogenic activities.
Mifepristone, also known as RU-486, is a potent synthetic steroidal antiprogesterone which is used as a single dose in combination with misoprostol, a prostaglandin analogue, to induce medical abortion. Mifepristone with misoprostol have not been associated with serum enzyme elevations or with clinically apparent liver injury.
Mifepristone, also known as mifeprex or mifegyne, belongs to the class of organic compounds known as oxosteroids. These are steroid derivatives carrying a C=O group attached to steroid skeleton. Mifepristone is a drug which is used for the medical termination of intrauterine pregnancy through 49 days' pregnancy. also indicated to control hyperglycemia secondary to hypercortisolism in adult patients with endogenous cushing's syndrome who have type 2 diabetes mellitus or glucose intolerance and are not candidates for surgery or have had unsuccessful surgery. Mifepristone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mifepristone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, mifepristone is primarily located in the cytoplasm and membrane (predicted from logP). Mifepristone can be biosynthesized from estrane. Mifepristone is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >5 years if stored properly
Solubility Poorly soluble
Very soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether.
In water, 5.0X10-2 mg/L at 25 °C /Estimated/
3.36e-03 g/L
7 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Mifégyne
Mifegyne
Mifeprex
Mifepristone
R 38486
R-38486
R38486
RU 38486
RU 486
RU-38486
RU-486
RU38486
RU486
ZK 98296
ZK-98296
ZK98296
Vapor Pressure 8.0X10-14 mm Hg at 25 °C /Estimated/
Reference 1: Cossu G, Levivier M, Daniel RT, Messerer M. The Role of Mifepristone in Meningiomas Management: A Systematic Review of the Literature. Biomed Res Int. 2015;2015:267831. doi: 10.1155/2015/267831. Epub 2015 Jun 3. Review. PubMed PMID: 26146614; PubMed Central PMCID: PMC4469754.
2: Grossman D, White K, Harris L, Reeves M, Blumenthal PD, Winikoff B, Grimes DA. Continuing pregnancy after mifepristone and "reversal" of first-trimester medical abortion: a systematic review. Contraception. 2015 Jun 7. pii: S0010-7824(15)00226-7. doi: 10.1016/j.contraception.2015.06.001. [Epub ahead of print] Review. PubMed PMID: 26057457.
3: Chen J, Wang J, Shao J, Gao Y, Xu J, Yu S, Liu Z, Jia L. The unique pharmacological characteristics of mifepristone (RU486): from terminating pregnancy to preventing cancer metastasis. Med Res Rev. 2014 Sep;34(5):979-1000. doi: 10.1002/med.21311. Epub 2014 Mar 1. Review. PubMed PMID: 24585714.
4: Kakade AS, Kulkarni YS. Mifepristone: current knowledge and emerging prospects. J Indian Med Assoc. 2014 Jan;112(1):36-40. Review. PubMed PMID: 25935948.
5: Sun Y, Fang M, Davies H, Hu Z. Mifepristone: a potential clinical agent based on its anti-progesterone and anti-glucocorticoid properties. Gynecol Endocrinol. 2014 Mar;30(3):169-73. doi: 10.3109/09513590.2013.856410. Epub 2013 Nov 11. Review. PubMed PMID: 24205903.
6: Howland RH. Mifepristone as a therapeutic agent in psychiatry. J Psychosoc Nurs Ment Health Serv. 2013 Jun;51(6):11-4. Review. PubMed PMID: 23814820.
7: Shaw KA, Topp NJ, Shaw JG, Blumenthal PD. Mifepristone-misoprostol dosing interval and effect on induction abortion times: a systematic review. Obstet Gynecol. 2013 Jun;121(6):1335-47. doi: 10.1097/AOG.0b013e3182932f37. Review. PubMed PMID: 23812471.
8: Morgan FH, Laufgraben MJ. Mifepristone for management of Cushing's syndrome. Pharmacotherapy. 2013 Mar;33(3):319-29. doi: 10.1002/phar.1202. Epub 2013 Feb 21. Review. PubMed PMID: 23436494.
9: Fleseriu M, Molitch ME, Gross C, Schteingart DE, Vaughan TB 3rd, Biller BM. A new therapeutic approach in the medical treatment of Cushing's syndrome: glucocorticoid receptor blockade with mifepristone. Endocr Pract. 2013 Mar-Apr;19(2):313-26. doi: 10.4158/EP12149.RA. Review. PubMed PMID: 23337135.
10: Carmichael JD, Fleseriu M. Mifepristone: is there a place in the treatment of Cushing's disease? Endocrine. 2013 Aug;44(1):20-32. doi: 10.1007/s12020-012-9846-1. Epub 2012 Nov 29. Review. PubMed PMID: 23192246.
11: Raymond EG, Shannon C, Weaver MA, Winikoff B. First-trimester medical abortion with mifepristone 200 mg and misoprostol: a systematic review. Contraception. 2013 Jan;87(1):26-37. doi: 10.1016/j.contraception.2012.06.011. Epub 2012 Aug 13. Review. PubMed PMID: 22898359.
12: Tristan M, Orozco LJ, Steed A, Ramírez-Morera A, Stone P. Mifepristone for uterine fibroids. Cochrane Database Syst Rev. 2012 Aug 15;8:CD007687. doi: 10.1002/14651858.CD007687.pub2. Review. PubMed PMID: 22895965.
13: Gómez García MT, Aguarón Benitez G, Barberá Belda B, Callejón Rodríguez C, González Merlo G. Medical therapy (methotrexate and mifepristone) alone or in combination with another type of therapy for the management of cervical or interstitial ectopic pregnancy. Eur J Obstet Gynecol Reprod Biol. 2012 Nov;165(1):77-81. doi: 10.1016/j.ejogrb.2012.06.024. Epub 2012 Jul 7. Review. PubMed PMID: 22771188.
14: Castinetti F, Brue T, Conte-Devolx B. The use of the glucocorticoid receptor antagonist mifepristone in Cushing's syndrome. Curr Opin Endocrinol Diabetes Obes. 2012 Aug;19(4):295-9. doi: 10.1097/MED.0b013e32835430bf. Review. PubMed PMID: 22543346.
15: Hou SP, Fang AH, Chen QF, Huang YM, Chen OJ, Cheng LN. Termination of second-trimester pregnancy by mifepristone combined with misoprostol versus intra-amniotic injection of ethacridine lactate (Rivanol®): a systematic review of Chinese trials. Contraception. 2011 Sep;84(3):214-23. doi: 10.1016/j.contraception.2011.01.018. Epub 2011 Mar 11. Review. PubMed PMID: 21843683.
16: Chen QJ, Hou SP, Meads C, Huang YM, Hong QQ, Zhu HP, Cheng LN; EBM-CONNECT Collaboration. Mifepristone in combination with prostaglandins for termination of 10-16 weeks' gestation: a systematic review. Eur J Obstet Gynecol Reprod Biol. 2011 Dec;159(2):247-54. doi: 10.1016/j.ejogrb.2011.06.034. Epub 2011 Jul 8. Review. PubMed PMID: 21741747.
17: Guo SW, Liu M, Shen F, Liu X. Use of mifepristone to treat endometriosis: a review of clinical trials and trial-like studies conducted in China. Womens Health (Lond Engl). 2011 Jan;7(1):51-70. doi: 10.2217/whe.10.79. Review. PubMed PMID: 21175391.
18: Spitz IM. Mifepristone: where do we come from and where are we going? Clinical development over a quarter of a century. Contraception. 2010 Nov;82(5):442-52. doi: 10.1016/j.contraception.2009.12.012. Epub 2010 Feb 1. Review. PubMed PMID: 20933118.
19: Wedisinghe L, Elsandabesee D. Flexible mifepristone and misoprostol administration interval for first-trimester medical termination. Contraception. 2010 Apr;81(4):269-74. doi: 10.1016/j.contraception.2009.09.007. Epub 2009 Oct 29. Review. PubMed PMID: 20227541.
20: Im A, Appleman LJ. Mifepristone: pharmacology and clinical impact in reproductive medicine, endocrinology and oncology. Expert Opin Pharmacother. 2010 Feb;11(3):481-8. doi: 10.1517/14656560903535880. Review. PubMed PMID: 20102310.
PubChem Compound 18649237
Last Modified Nov 11 2021
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